

Spectroscopic Characterization of Terpinyl Butyrate: A Comparative Technical Guide

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Compound of Interest

Compound Name: TERPINYLBUTYRATE

CAS No.: 1334-94-7

Cat. No.: B1171652

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Executive Summary

Terpinyl Butyrate (CAS 2153-28-8) is a high-value terpene ester widely utilized in fragrance formulation and emerging pharmaceutical applications for its antimicrobial and anti-inflammatory potential. Unlike its ubiquitous analog, terpinyl acetate, the butyrate ester imparts a deeper, more tenacious balsamic-fruity profile.

This guide provides a rigorous spectroscopic framework for the identification and quality control of

-terpinyl butyrate. It focuses on distinguishing this compound from its metabolic precursor (-terpineol) and its closest structural analog (terpinyl acetate) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Architecture & Synthesis Context

The commercial product is predominantly

-terpinyl butyrate, an ester formed at the tertiary C8 position of the

-menthane skeleton.

- Chemical Formula:
- Molecular Weight: 224.34 g/mol
- Key Structural Feature: The ester linkage connects a butyric acid chain to a quaternary carbon (C8). This steric crowding significantly influences reaction kinetics and spectral characteristics.

Synthesis Protocol: Acid-Catalyzed Esterification

Objective: Synthesize

-terpinyl butyrate from

-terpineol and butyric anhydride.

- Reagents:
 - Terpineol (1.0 eq), Butyric Anhydride (1.2 eq), Phosphoric Acid (, cat. 0.5 mol%), Toluene (Solvent).
- Procedure:
 - Charge reactor with
 - terpineol and toluene.
 - Add catalyst and heat to 60°C.
 - Add butyric anhydride dropwise over 30 minutes to control exotherm.
 - Reflux at 110°C for 4-6 hours with a Dean-Stark trap to remove water (if using butyric acid) or simply reflux (if using anhydride).
- Workup: Wash with

(sat. aq.) to neutralize acid, followed by brine. Dry over

and concentrate in vacuo.

- Purification: Fractional distillation under reduced pressure (bp ~115°C at 10 mmHg).

Spectroscopic Atlas

A. Infrared (IR) Spectroscopy: The Fingerprint

IR is the primary tool for monitoring reaction completion (disappearance of alcohol) and confirming ester formation.

Table 1: Comparative IR Diagnostic Bands

Functional Group	Vibration Mode	-Terpineol (Precursor)	-Terpinyl Butyrate (Product)	Diagnostic Note
Hydroxyl (-OH)	O-H Stretch	3300–3450 cm ⁻¹ (Broad)	Absent	Disappearance confirms conversion.
Carbonyl (C=O)	C=O[1] Stretch	Absent	1735–1745 cm ⁻¹	Strong, sharp ester band.
Ester C-O	C-O-C Stretch	Absent	1160–1190 cm ⁻¹	"Fingerprint" region for esters.
Alkene	C=C Stretch	1660–1680 cm ⁻¹	1660–1680 cm ⁻¹	Weak band; remains unchanged.

“

Analyst Insight: The shift from a broad OH stretch to a sharp Carbonyl stretch is the most reliable "quick-check" for reaction progress.

B. Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the definitive structural proof, specifically distinguishing the butyrate chain from other esters.

1.

H NMR: Proton Connectivity

The key distinction of

-terpinyl esters is the absence of a methine proton at the ester linkage site (C8), as it is a quaternary carbon.

Table 2:

H NMR Chemical Shifts (

, 400 MHz)

Position	Type	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
C2-H	Alkene	5.35 – 5.40	Broad Singlet	1H	Characteristic olefinic proton of the terpene ring.
C2'-H	-Methylene	2.20 – 2.25	Triplet (Hz)	2H	Protons adjacent to the carbonyl (Butyrate specific).
C3'-H	-Methylene	1.60 – 1.70	Multiplet (Sextet)	2H	Middle methylene of the propyl chain.
C4'-H	Terminal Methyl	0.90 – 0.95	Triplet (Hz)	3H	Terminal methyl of the butyrate chain.
Ring	Methylene	1.80 – 2.10	Multiplet	~6H	Overlapping ring protons.
C7-H	Allylic Methyl	1.65	Singlet	3H	Methyl on the double bond.
C9/10-H	Gem-Dimethyl	1.40 – 1.45	Singlet (x2)	6H	Methyls attached to the quaternary C8.

2.

C NMR: Carbon Skeleton

The

¹³C spectrum confirms the quaternary nature of the linkage site and the length of the acyl chain.

Table 3:

¹³C NMR Chemical Shifts (

, 100 MHz)

Carbon Type	Shift (, ppm)	Assignment	Comparison vs. Precursor
Carbonyl	173.2	Ester C=O	New signal (absent in alcohol).[2]
Quaternary C8	85.0	C-O Linkage	Downfield shift from ~73 ppm in -terpineol.
Olefinic C1	134.0	Quaternary Alkene	Unchanged.
Olefinic C2	120.5	Methine Alkene	Unchanged.
Butyrate	36.8	next to C=O	Diagnostic for chain length.
Butyrate	18.5	Middle	Distinguishes from Propionate/Acetate.
Butyrate	13.7	Terminal	Distinguishes from Acetate.

Comparative Analysis: Butyrate vs. Alternatives

The primary challenge in quality control is distinguishing Terpinyl Butyrate from Terpinyl Acetate (often used as an adulterant due to lower cost) and

-Terpineol (unreacted starting material).

Comparative Logic Flow

- Is it an Ester? Check IR for C=O (1740 cm^{-1}). If only OH is present, it is Terpineol.[2]
- Which Ester? Check

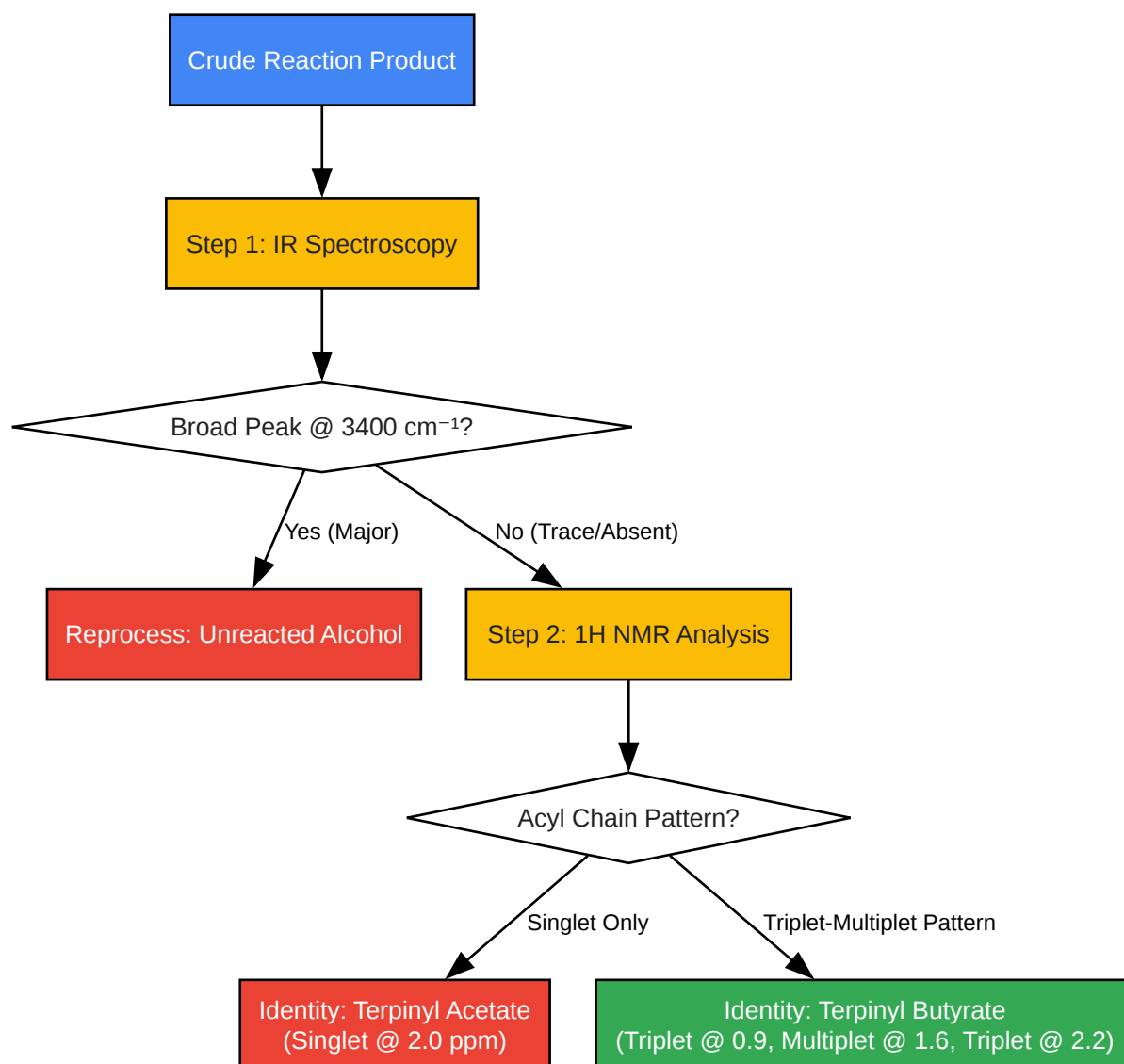
H NMR region 0.9–2.3 ppm.

Table 4: Differentiating Terpinyl Esters

Feature	Terpinyl Butyrate	Terpinyl Acetate	Differentiation Mechanism
Acyl Methyl	Triplet at 0.9 ppm	Singlet at 2.0 ppm	The acetate methyl is a sharp singlet; butyrate is a triplet upfield.
-Protons	Triplet at 2.2 ppm	N/A (Methyl is)	Acetate lacks the -methylene coupling pattern.
Chain Integration	Total 7H (Chain)	Total 3H (Chain)	Integration of the acyl region confirms chain length.

Visualization of Characterization Workflow

The following diagram illustrates the logical decision process for characterizing a batch of Terpinyl Butyrate.



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Caption: Logical workflow for confirming Terpinyl Butyrate identity and purity using sequential spectroscopic gates.

Experimental Validation & Stability

- Self-Validating Protocol: When running the

H NMR, integrate the olefinic proton at 5.4 ppm (set to 1H). The terminal methyl of the butyrate chain (0.9 ppm) must integrate to 3H. Any deviation indicates impurity or hydrolysis. [2]

- **Stability Note:** Terpinyl esters are susceptible to acid-catalyzed hydrolysis and elimination (forming terpenes like limonene). Ensure NMR samples are free of acidic impurities (check for broad exchangeable protons) to prevent degradation in the NMR tube (e.g., in which can become acidic over time).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Trans-beta-Terpinyl butanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)
- Khaleel, C., et al. (2018).

-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry. Retrieved from [\[Link\]](#)
- Compound Interest (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [\[Link\]](#)

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- [1. HNMR Practice 4 | OpenOChem Learn \[learn.openochem.org\]](#)
- [2. m.youtube.com \[m.youtube.com\]](#)
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